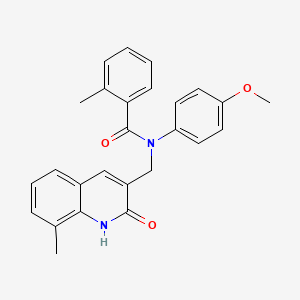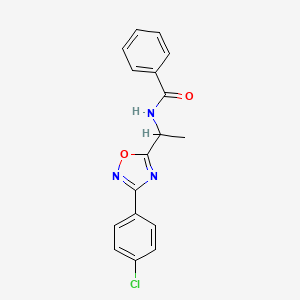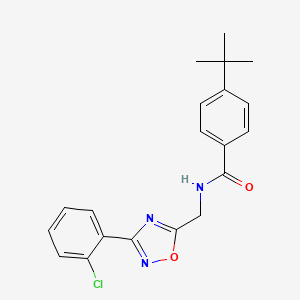
4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, also known as TBOA, is a chemical compound that has been widely used in scientific research as a tool to study the function of glutamate transporters. TBOA has been shown to be a potent inhibitor of glutamate transporters, which play a crucial role in regulating the levels of the neurotransmitter glutamate in the brain.
Wirkmechanismus
4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide inhibits the function of glutamate transporters by binding to the substrate-binding site of the transporter, thus preventing the uptake of glutamate. This results in an increase in extracellular glutamate levels, which can have various effects on neuronal function. This compound has been shown to be a non-competitive inhibitor of glutamate transporters, meaning that it does not compete with glutamate for binding to the transporter but rather binds to a different site.
Biochemical and Physiological Effects:
The inhibition of glutamate transporters by this compound can have various effects on neuronal function. Increased extracellular glutamate levels can lead to excitotoxicity, which is the process by which excessive glutamate levels cause neuronal damage and death. This compound has also been shown to enhance synaptic plasticity and long-term potentiation, which are processes that underlie learning and memory. Additionally, this compound has been shown to have anti-epileptic effects, which may be due to its ability to inhibit glutamate transporters.
Vorteile Und Einschränkungen Für Laborexperimente
4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has several advantages as a tool for studying glutamate transporters. It is a potent and selective inhibitor of glutamate transporters, which allows researchers to study the effects of altered glutamate levels on various physiological processes. Additionally, this compound has been shown to be effective in both in vitro and in vivo experiments, making it a versatile tool for studying glutamate transporters. However, there are also limitations to the use of this compound. Its non-competitive inhibition of glutamate transporters can make it difficult to interpret the results of experiments, as it can have indirect effects on neuronal function. Additionally, the high potency of this compound can make it difficult to control the extent of inhibition of glutamate transporters, which can lead to unintended effects.
Zukünftige Richtungen
There are several future directions for the use of 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide in scientific research. One area of interest is the study of the role of glutamate transporters in neurological disorders such as epilepsy and Alzheimer's disease. This compound has been shown to have anti-epileptic effects, and further research may lead to the development of new treatments for epilepsy. Additionally, the inhibition of glutamate transporters has been implicated in the pathogenesis of Alzheimer's disease, and this compound may be a useful tool for studying the role of glutamate transporters in this disease. Another area of interest is the development of new inhibitors of glutamate transporters based on the structure of this compound. The optimization of this compound's structure may lead to the development of more potent and selective inhibitors of glutamate transporters, which could have therapeutic applications in neurological disorders.
Synthesemethoden
The synthesis of 4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves several steps, starting from the reaction of 4-tert-butylbenzoyl chloride with 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid to form 4-tert-butyl-N-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzamide. This compound is then reacted with formaldehyde and sodium cyanoborohydride to form the final product, this compound. The synthesis of this compound has been optimized over the years to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
4-(tert-butyl)-N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been widely used in scientific research as a tool to study the function of glutamate transporters. Glutamate is the most abundant excitatory neurotransmitter in the brain and plays a crucial role in various physiological processes such as learning, memory, and synaptic plasticity. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, thus maintaining the proper balance of glutamate levels in the brain. This compound has been shown to be a potent inhibitor of glutamate transporters, which allows researchers to study the effects of altered glutamate levels on various physiological processes.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-20(2,3)14-10-8-13(9-11-14)19(25)22-12-17-23-18(24-26-17)15-6-4-5-7-16(15)21/h4-11H,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTJNGDZBZXTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

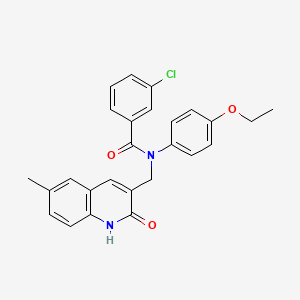

![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]piperidine-3-carboxamide](/img/structure/B7715571.png)
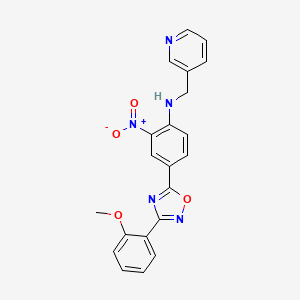

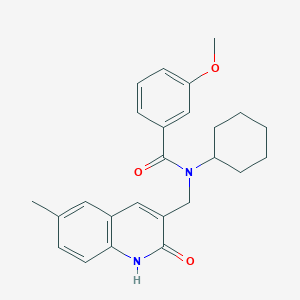
![1-methanesulfonyl-2-methyl-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7715595.png)
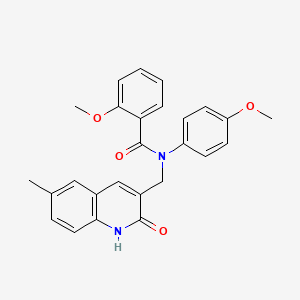

![4-chloro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715608.png)
![(Z)-2-((5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/no-structure.png)

